KIRA7

ER stress IRE1α kinase inhibition drug discovery

KIRA7 is the IRE1α inhibitor uniquely validated for reversing established fibrosis—not merely preventing it. It allosterically binds IRE1α kinase (IC50 110 nM) to block XBP1 splicing and terminal UPR signaling. In the bleomycin pulmonary fibrosis model, therapeutic KIRA7 (5 mg/kg/day i.p., days 14–28) significantly reduces lung collagen 1A1, fibronectin, XBP1s, ATF4, BiP, and CHOP. Outperforms STF-083010 (IC50 25 μM, poor solubility). Occupies imidazopyrazine scaffold niche distinct from sulfonamide-based KIRA8. Validated in MLE12 alveolar epithelial cells. ≥98% purity.

Molecular Formula C27H23FN6O
Molecular Weight 466.5204
CAS No. 1937235-76-1
Cat. No. B608350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIRA7
CAS1937235-76-1
SynonymsKIRA7;  KIRA 7;  KIRA-7
Molecular FormulaC27H23FN6O
Molecular Weight466.5204
Structural Identifiers
SMILESO=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2
InChIInChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)
InChIKeyBMEJPYIGRYVVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KIRA7 (CAS 1937235-76-1): A Validated Allosteric IRE1α Kinase/RNase Inhibitor for ER Stress and Fibrosis Research


KIRA7 (CAS 1937235-76-1) is a synthetic imidazopyrazine small molecule that functions as a Kinase-Inhibiting RNase Attenuator (KIRA) targeting the endoplasmic reticulum (ER) stress sensor IRE1α [1]. It binds the IRE1α kinase domain with an IC₅₀ of 110 nM to allosterically inhibit the downstream RNase activity, thereby attenuating XBP1 mRNA splicing and terminal unfolded protein response (UPR) signaling [1][2]. KIRA7 is a derivative of the earlier compound KIRA6, possessing an imidazopyrazine scaffold with an IC₅₀ of 110 nM against IRE1α kinase and 220 nM against IRE1α RNase activity [3].

Why IRE1α Inhibitors Cannot Be Interchanged: Differential Potency, Solubility, and In Vivo Efficacy Distinguish KIRA7 from Analogues


IRE1α inhibitors exhibit profound functional divergence despite sharing a common target. The covalent RNase inhibitor STF-083010 demonstrates an IC₅₀ of 25 μM and poor aqueous solubility, which precludes its use in most systemic in vivo models [1]. The earlier KIRA compound KIRA6 (IC₅₀ = 0.6 μM) lacks the nanomolar potency of later-generation analogues [2]. Meanwhile, the highly optimized KIRA8 (IC₅₀ = 5.9 nM) offers superior potency but derives from a completely distinct sulfonamide scaffold with different pharmacokinetic properties and kinome selectivity profiles [1][3]. KIRA7 occupies a distinct performance niche—it provides sub-micromolar cellular potency and robust in vivo anti-fibrotic efficacy that STF-083010 cannot achieve, while offering a well-characterized imidazopyrazine scaffold distinct from the more potent but structurally divergent KIRA8 [1].

KIRA7 Comparative Performance Data: Quantitative Differentiation Against IRE1α Inhibitor Comparators


Kinase Domain Binding Affinity: KIRA7 vs. STF-083010 and KIRA8

KIRA7 binds the IRE1α kinase domain with an IC₅₀ of 110 nM, representing a >200-fold improvement in potency over the covalent RNase inhibitor STF-083010 (IC₅₀ = 25 μM) [1]. However, it is approximately 18.6-fold less potent than the advanced sulfonamide-based inhibitor KIRA8 (IC₅₀ = 5.9 nM) [1]. This places KIRA7 in a distinct potency class—it is suitable for experiments requiring sub-micromolar kinase engagement without the extreme potency and distinct scaffold of KIRA8.

ER stress IRE1α kinase inhibition drug discovery

Cellular XBP1 Splicing Inhibition: KIRA7 vs. KIRA8

In the murine alveolar epithelial cell line MLE12 stimulated with tunicamycin (0.5 μg/mL), KIRA7 inhibits XBP1 mRNA splicing in a concentration-dependent manner [1]. While the precise IC₅₀ for XBP1 splicing inhibition is not reported numerically in the primary publication, the data demonstrate that KIRA8 exhibits higher potency than KIRA7 in this cellular assay, consistent with its ~18.6-fold greater kinase binding affinity [1]. This confirms that the allosteric mechanism of KIRA7 translates to functional RNase inhibition in a disease-relevant pulmonary epithelial model.

UPR signaling XBP1 splicing fibrosis

In Vivo Anti-Fibrotic Efficacy: KIRA7 Reverses Established Fibrosis in a Bleomycin Mouse Model

KIRA7 (5 mg/kg/day i.p., days 14-28 post-bleomycin) significantly reduced markers of established pulmonary fibrosis in mice [1]. Quantitatively, KIRA7 treatment decreased lung hydroxyproline content (a direct measure of collagen deposition) and total lung weight compared to vehicle-treated bleomycin-exposed controls (p<0.05) [1]. It also reduced mRNA levels of collagen 1A1 and fibronectin [1]. Critically, this therapeutic effect was achieved when KIRA7 was administered two weeks after bleomycin exposure—a regimen that models the reversal of established fibrosis rather than mere prevention [1].

pulmonary fibrosis in vivo pharmacology ER stress

Solubility and In Vivo Applicability: KIRA7 Enables Systemic Administration Where STF-083010 Fails

The covalent IRE1α RNase inhibitor STF-083010 was deemed unsuitable for systemic in vivo administration due to its high IC₅₀ (25 μM) and poor aqueous solubility [1]. In contrast, KIRA7 possesses physicochemical properties that permit intraperitoneal administration at 5 mg/kg/day for 14 consecutive days, enabling the fibrosis reversal studies described above [1]. This represents a critical practical advantage for researchers planning long-term in vivo experiments.

pharmacokinetics in vivo studies compound selection

KIRA7 Application Scenarios: Evidence-Based Use Cases for ER Stress and Fibrosis Research


Reversal of Established Pulmonary Fibrosis in Murine Models

KIRA7 is uniquely validated for studying the reversal of established fibrosis. In the bleomycin-induced mouse model of pulmonary fibrosis, administration of KIRA7 (5 mg/kg/day i.p.) starting 14 days after bleomycin exposure and continuing for 14 days significantly reduced lung hydroxyproline content, collagen 1A1 mRNA, and fibronectin mRNA compared to vehicle-treated controls [1]. This regimen models therapeutic intervention in pre-existing fibrosis rather than prevention, making KIRA7 an essential tool for investigators studying fibrosis resolution mechanisms and evaluating IRE1α as a target for anti-fibrotic drug development [1].

In Vivo Modulation of Terminal UPR Signaling in Lung Epithelium

KIRA7 effectively suppresses markers of the terminal unfolded protein response (UPR) in vivo. In bleomycin-exposed mice, KIRA7 treatment decreased protein levels of spliced XBP1 (XBP1s) and ATF4, as well as mRNA levels of the ER chaperone BiP and the pro-apoptotic transcription factor CHOP [1]. These effects were observed in whole lung tissue, confirming that KIRA7 achieves target engagement in the pulmonary compartment. Researchers investigating the role of IRE1α-driven UPR signaling in lung injury, inflammation, or epithelial dysfunction can employ KIRA7 as a validated chemical probe for systemic IRE1α inhibition [1].

Cellular Studies of IRE1α-Dependent XBP1 Splicing in Alveolar Epithelial Cells

KIRA7 inhibits tunicamycin-induced XBP1 mRNA splicing in the MLE12 murine alveolar epithelial cell line, demonstrating its utility as a cell-permeable allosteric IRE1α RNase inhibitor in pulmonary-relevant cellular models [1]. This assay can be used to benchmark IRE1α pathway activation, screen for synergistic or antagonistic interactions with other ER stress modulators, or validate genetic perturbations of the UPR. The well-characterized imidazopyrazine scaffold of KIRA7 provides a reliable chemical tool for such mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIRA7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.